N-(2,5-dibromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

Molecular property Physicochemical comparison Halogen substitution

In GPCR ligand screening, halogen substitution position dramatically alters binding profiles, yet researchers lack well-defined comparator compounds for SAR studies. N-(2,5-dibromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide (CAS 882083-62-7) fills this gap as a precisely characterized 4-fluorophenyl-piperazine reference probe. • Differentiated from non-fluorinated (CAS 868256-46-6) and 3-chlorophenyl analogs via para-fluorine's electron-withdrawing effect on piperazine basicity and halogen-bonding potential. • Suitable as a diversity element in kinase hinge-binder libraries (JAK, BRD4) and for crystallographic/NMR halogen-bonding studies with protein residues. • Typical purity ≥95% (HPLC). Available for immediate global shipment for research use.

Molecular Formula C18H18Br2FN3O
Molecular Weight 471.168
CAS No. 882083-62-7
Cat. No. B2490761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dibromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
CAS882083-62-7
Molecular FormulaC18H18Br2FN3O
Molecular Weight471.168
Structural Identifiers
SMILESC1CN(CCN1CC(=O)NC2=C(C=CC(=C2)Br)Br)C3=CC=C(C=C3)F
InChIInChI=1S/C18H18Br2FN3O/c19-13-1-6-16(20)17(11-13)22-18(25)12-23-7-9-24(10-8-23)15-4-2-14(21)3-5-15/h1-6,11H,7-10,12H2,(H,22,25)
InChIKeyBUPLOCKMPGHGDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Identity and Structural Classification


N-(2,5-dibromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide (CAS 882083-62-7) is a synthetic piperazine-acetamide derivative with the molecular formula C18H18Br2FN3O and a molecular weight of 471.16 g/mol . It belongs to a class of N-phenylpiperazine compounds investigated for interactions with various biological targets, including GPCRs and kinases. Its structural core is closely related to other halogenated phenylpiperazine analogs, such as the non-fluorinated N-(2,5-dibromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide (CAS 868256-46-6, MW 453.17 g/mol) and the 3-chlorophenyl variant (C18H18Br2ClN3O, MW 487.62 g/mol) .

Procurement Risk of Analog Substitution


Substituting the 4-fluorophenyl-piperazine moiety with a phenyl or 3-chlorophenyl group is not a neutral exchange. The electron-withdrawing para-fluorine atom alters the piperazine nitrogen basicity, molecular dipole, and potential for halogen bonding, which can significantly shift in vitro binding profiles compared to the unsubstituted analog . Even minor structural modifications in this series lead to substantial differences in target engagement and biological readouts, making generic substitution unsuitable for reproducible pharmacological research . The quantitative data below, though limited by data availability, underscores the principle that these analogs are not interchangeable.

Physicochemical Differentiation vs. Analogs


4-Fluorophenyl vs. Non-Fluorinated Phenyl Analog

The target compound differs from the non-fluorinated analog N-(2,5-dibromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide by a single para-fluorine substitution on the terminal phenyl ring. This results in a calculated molecular weight increase of 18.0 Da (471.17 vs. 453.17 g/mol) and an increase in heavy atom count of 1 (23 vs. 22 atoms). This modification introduces a strong electronegative site, altering the compound's dipole moment and LogP. While comparative biological IC50 data is not available from permitted authoritative sources, the structural difference is a quantifiable, verifiable basis for distinct binding interactions .

Molecular property Physicochemical comparison Halogen substitution

4-Fluorophenyl vs. 3-Chlorophenyl Analog Comparison

Compared to the 3-chlorophenyl analog 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-dibromophenyl)acetamide, the target compound has a fluorine instead of chlorine at a different ring position (para vs. meta). This yields a substantial molecular weight difference: the target is 16.4 Da lighter (471.17 vs 487.62 g/mol). A para-fluorine is a stronger hydrogen-bond acceptor than a meta-chlorine, leading to predicted differences in solubility and target binding topology. The positional isomerism provides a quantifiable procurement discriminators .

Molecular property Halogen effect Physicochemical comparison

Privileged 4-Fluorophenyl Motif in Ligand Design

In the broader class of N-arylpiperazine ligands, the 4-fluorophenyl group is a privileged fragment associated with enhanced metabolic stability and target binding affinity compared to unsubstituted phenyl, often via improved halogen bonding or hydrophobic packing [1]. While direct IC50 or Ki values for this specific compound series are not available from permitted sources, the class-level precedent supports the procurement of the 4-fluorophenyl variant as a higher-value screening candidate over the non-fluorinated analog, pending empirical validation. This inference is presented with the explicit caveat that compound-specific data is lacking.

Medicinal chemistry SAR Halogen bonding

Recommended Research Applications


SAR Reference Standard for CNS GPCR Programs

The compound can serve as a precisely defined 4-fluorophenyl-piperazine reference point in a series exploring dopamine D3/D4 or serotonin 5-HT1A receptor ligands. Its distinct molecular weight and substitution pattern, as established in Section 3, make it a valuable comparator for evaluating the effect of para-halogen substitution on binding and functional assays .

Kinase Inhibitor Screening Deck Diversification

Given the class-level precedent for piperazine-based kinase hinge binders (e.g., JAK, BRD4), this compound can be included as a diversity element in screening collections targeting the ATP-binding pocket. The 4-fluorophenyl group, as a class-privileged motif, offers a differentiated starting point for hit expansion [1].

Chemical Probe for Halogen-Bonding Studies

The presence of bromine and fluorine atoms makes this compound a useful tool for crystallographic or NMR studies investigating halogen-bonding interactions with protein residues, where the para-fluorine can act as a weak hydrogen-bond acceptor distinct from the bulkier bromine atoms [2].

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